molecular formula C24H20ClN3O2 B2984905 2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 932457-76-6

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2984905
CAS No.: 932457-76-6
M. Wt: 417.89
InChI Key: BXHORIORCYIVAR-UHFFFAOYSA-N
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Description

This compound is a quinazolinone-based acetamide derivative characterized by:

  • Core structure: A quinazolinone ring substituted with a chlorine atom at position 6 and a phenyl group at position 2.
  • Acetamide side chain: Linked to the quinazolinone via a methylene group, terminating in an N-(2,4-dimethylphenyl) substituent.
  • Key functional groups: The 2-oxo group in the quinazolinone ring and the chloro-phenyl substitution pattern, which influence its physicochemical and biological properties .

The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups in this compound may enhance its metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-15-8-10-20(16(2)12-15)26-22(29)14-28-21-11-9-18(25)13-19(21)23(27-24(28)30)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHORIORCYIVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound belonging to the quinazolinone class. Its unique molecular structure, characterized by a quinazoline core, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

The molecular formula of 2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide is C22H20ClN3O2C_{22}H_{20}ClN_{3}O_{2}, with a molecular weight of approximately 407.87 g/mol. The compound features a chloro substituent and an acetamide moiety that contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC22H20ClN3O2
Molecular Weight407.87 g/mol
IUPAC Name2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide

Synthesis

The synthesis of this compound typically involves several chemical reactions, including:

  • Formation of the quinazoline core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions : The introduction of chloro and acetamide groups is performed under controlled conditions to ensure high yield and purity.
  • Final purification : Techniques such as recrystallization or chromatography are employed to isolate the desired compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various disease processes. The quinazolinone core has been shown to inhibit certain kinases, which play critical roles in cell signaling pathways associated with cancer and inflammation.

Biological Activity

Research indicates that 2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide exhibits several biological activities:

  • Antitumor Activity : The compound has been studied for its potential in inhibiting tumor growth by targeting specific kinases involved in cancer progression.
    • Case Study : A study demonstrated that derivatives of quinazoline compounds showed significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
    • Research Findings : In vitro assays revealed that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages .
  • Analgesic Properties : Some derivatives have shown promise as analgesics with efficacy comparable to standard pain relief medications like aspirin but with reduced ulcerogenic potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds in the quinazoline class.

Compound NameStructural FeaturesUnique Aspects
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamideQuinazoline core with methoxy substitutionPotential kinase inhibitor
N-(4-Chlorophenyl)-2-(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon)thioacetamideSimilar quinazoline structureExhibits strong antitumor activity

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Modifications Substituent Variations Reference
Target Compound 6-chloro-2-oxo-4-phenylquinazolin-1-yl N-(2,4-dimethylphenyl)acetamide
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide 2,4-dioxo-1H-quinazolin-3-yl N-(2,4-dichlorophenyl)methyl group
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5) 4-oxo-3-sulfamoylphenylquinazolin-2-ylthio Thioacetamide linkage; N-phenyl group
2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide 6-bromo-4-oxo-3-phenylquinazolin-2-ylsulfanyl Thiazolidinone-containing side chain
2-(4-Chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide 4-chloro-3-fluorophenyl and dimethylamino-fluoroquinazolinyl Fluorine substitutions; dimethylamino group

Key Observations :

  • Quinazolinone Modifications: The target compound’s 2-oxo group is critical for hydrogen bonding, while analogs with dioxo (e.g., ) or thio (e.g., ) groups exhibit altered electronic properties.
  • Substituent Effects : The N-(2,4-dimethylphenyl) group in the target compound reduces steric hindrance compared to bulkier substituents like N-(2,4-dichlorophenyl)methyl (). Fluorinated analogs () may offer improved bioavailability due to fluorine’s electronegativity.

Physicochemical Properties

Property Target Compound N-(2,4-Dichlorophenyl)methyl Analog Compound 5
Molecular Weight ~400 g/mol (estimated) 435.3 g/mol 446.3 g/mol
Melting Point Not reported 216–220°C (similar analogs) 269.0°C
Solubility Low (lipophilic groups) Moderate (polar dioxo group) Low (thioacetamide linkage)

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